molecular formula C8H13F3N2O B6195333 [6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol CAS No. 2758000-80-3

[6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol

Cat. No.: B6195333
CAS No.: 2758000-80-3
M. Wt: 210.2
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Description

[6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol is a complex organic compound characterized by its unique trifluoromethyl group and octahydropyrrolo[3,4-c]pyrrol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol typically involves multicomponent reactions (MCRs). These reactions are known for their efficiency in creating complex molecules through the combination of three or more reactants in a single reaction vessel. The specific synthetic route for this compound may involve the reaction of isocyanides, chromene carbaldehydes, and anilines under controlled conditions to form the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Safety measures and environmental considerations are also crucial in industrial settings to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

[6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

[6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole Derivatives: Compounds with similar pyrrole structures but different substituents.

    Trifluoromethyl Compounds: Other compounds containing the trifluoromethyl group.

Uniqueness

The uniqueness of [6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol lies in its combination of the trifluoromethyl group and the octahydropyrrolo[3,4-c]pyrrol structure. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2758000-80-3

Molecular Formula

C8H13F3N2O

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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